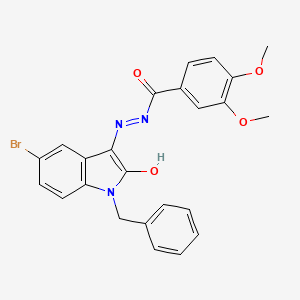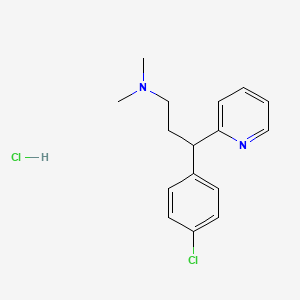
Formamide, N-(3-pyridinylmethyl)-
Descripción general
Descripción
Formamide, N-(3-pyridinylmethyl)- is a chemical compound with the CAS number 56625-04-8 . It is used in various applications including as a laboratory chemical .
Synthesis Analysis
Formamide can be synthesized from CO2 and H2O with Nickel Iron Nitride Heterostructures under Mild Hydrothermal Conditions . Another method involves the promotion of the preparation of N,Nʹ -diphenylformamidines from various aromatic amines and ethyl orthoformate using sulfonated rice husk ash (RHA-SO 3 H) solid acid catalyst .Chemical Reactions Analysis
Formamide can undergo various chemical reactions. For instance, it can serve as a key building block for the synthesis of organic molecules relevant to premetabolic processes . It can also undergo N-formylation of amines .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on developing new methods for the synthesis of Formamide, N-(3-pyridinylmethyl)-. For instance, an approach for N-formylation of amines was developed using NaBH (OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C . This could potentially be applied to the synthesis of Formamide, N-(3-pyridinylmethyl)-.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-9-5-7-2-1-3-8-4-7/h1-4,6H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZSCSUNHLJVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481414 | |
| Record name | Formamide, N-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56625-04-8 | |
| Record name | Formamide, N-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-2-(4-Methoxyphenyl)-1-[(pyridin-2-ylmethylideneamino)carbamoyl]ethenyl]benzamide](/img/structure/B1657335.png)
![5-(2-methylphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B1657336.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B1657337.png)

![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-pyrimidin-2-ylsulfanylacetohydrazide](/img/structure/B1657340.png)

![Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate](/img/structure/B1657344.png)


![ethyl 5-[2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1657347.png)
![N-[4-Chloro-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1657348.png)
![2-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide](/img/structure/B1657352.png)
![2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]propanamide](/img/structure/B1657355.png)
![2,4-dihydroxy-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide](/img/structure/B1657356.png)
